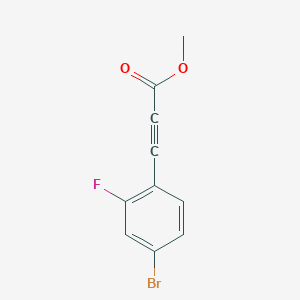
4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by a methyl group at the 4-position and a carboxylic acid group at the 3-position of the dihydrobenzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, the compound can be synthesized via the oxidation of furan-2-carboxylic acid with potassium permanganate .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and transition-metal catalysis are employed to enhance the efficiency of the synthetic process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include various substituted benzofurans, quinones, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
- 2-Methyl-2,3-dihydrobenzofuran
Comparison: Compared to other similar compounds, 4-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
4-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c1-6-3-2-4-8-9(6)7(5-13-8)10(11)12/h2-4,7H,5H2,1H3,(H,11,12) |
Clé InChI |
BUBVETCAHCSIJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(COC2=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol](/img/structure/B13178721.png)

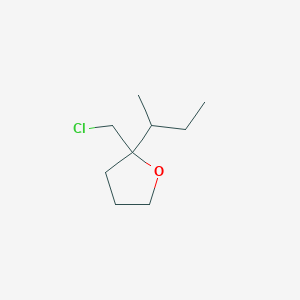
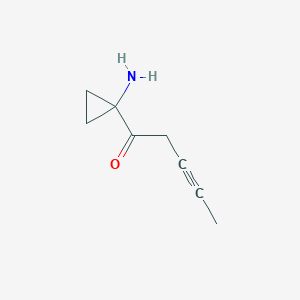
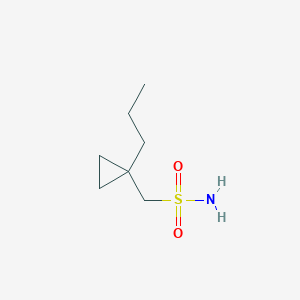
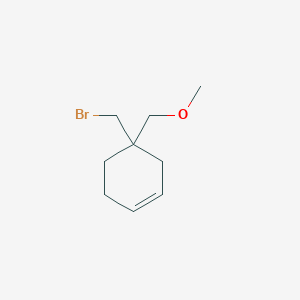
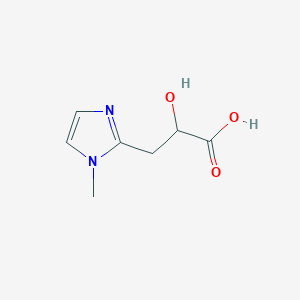
![2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13178754.png)
![5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13178761.png)
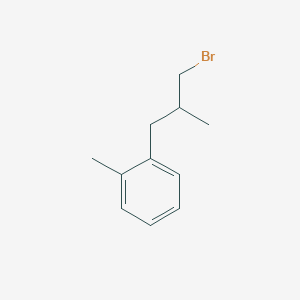
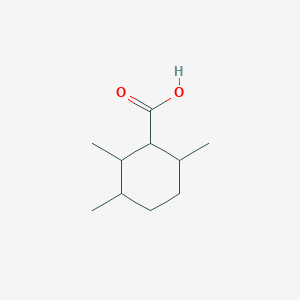
![1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13178775.png)
![2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13178779.png)
